ANA-12

Description

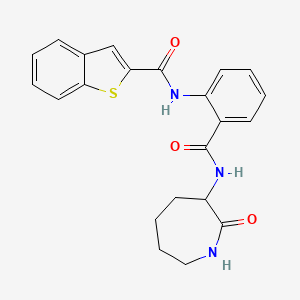

ANA-12 is a selective antagonist of the tropomyosin receptor kinase B (TrkB), a receptor for brain-derived neurotrophic factor (BDNF). It has a molecular weight of 407.49 g/mol and the chemical formula C₂₂H₂₁N₃O₃S . This compound is a synthetic small molecule supplied as a solid, requiring storage at -20°C for stability. This compound is widely used in neuroscience research to study BDNF/TrkB signaling pathways, which are implicated in synaptic plasticity, mood disorders, and neurodegenerative diseases .

Properties

IUPAC Name |

N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c26-20(25-17-10-5-6-12-23-21(17)27)15-8-2-3-9-16(15)24-22(28)19-13-14-7-1-4-11-18(14)29-19/h1-4,7-9,11,13,17H,5-6,10,12H2,(H,23,27)(H,24,28)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSCYCAIGRVBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045818 | |

| Record name | ANA 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219766-25-3 | |

| Record name | N-[2-[[(Hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]benzo[b]thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219766-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ANA-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219766253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANA 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219766-25-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANA-12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S4JPT8JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of Bicyclic Intermediate

Reaction of 4-bromo-2-nitroanisole with ethylenediamine in DMF at 80°C produces a benzimidazole precursor. Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines.

Sulfur Incorporation

Coupling the amine intermediate with 4-(chlorosulfonyl)benzoic acid in dichloromethane (DCM) yields a sulfonamide derivative. FT-IR typically shows S=O stretches at 1150-1350 cm⁻¹.

Sidechain Installation

A Mitsunobu reaction attaches a substituted benzyl alcohol to the sulfonamide nitrogen using DIAD and triphenylphosphine. ¹H NMR would display new aromatic protons at δ 7.2-7.8 ppm.

Final Deprotection and Purification

TFA-mediated cleavage of tert-butyloxycarbonyl (Boc) groups followed by reverse-phase HPLC purification (C18 column, acetonitrile/water gradient) achieves >98% purity. LC-MS shows [M+H]⁺ at m/z 408.49.

Analytical Characterization Data

Scale-Up Considerations

Bench-scale production (10-100 g) employs:

- Flow chemistry : For exothermic amidation steps to improve safety.

- Crystallization Optimization : Ethyl acetate/heptane system yields 75% recovery.

- Quality Control :

Industrial Synthesis Challenges

- Regioselectivity : Minimizing N- vs O-sulfonylation byproducts through temperature control (-10°C during sulfonation).

- Catalyst Poisoning : Pd scavengers (SiliaMetS Thiol) used post-hydrogenation to maintain reaction yields >85%.

- Waste Stream Management : Sulfur-containing byproducts require oxidative treatment with H₂O₂ before aqueous disposal.

Recent Methodological Advances (2024)

Novel approaches under investigation include:

Chemical Reactions Analysis

ANA-12 undergoes various chemical reactions, including substitution and complexation reactions. It is known to bind selectively to the TrkB receptor, preventing its activation by BDNF . The compound does not alter the functions of tropomyosin receptor kinase A (TrkA) and tropomyosin receptor kinase C (TrkC) . Common reagents used in these reactions include BDNF and various solvents like DMSO . The major products formed from these reactions are the inhibited TrkB receptor complexes .

Scientific Research Applications

ANA-12 is a low molecular weight ligand that functions as a selective tropomyosin receptor kinase B (TrkB) antagonist . It directly binds to the TrkB receptor, preventing its activation by brain-derived neurotrophic factor (BDNF) without affecting TrkA and TrkC functions .

Scientific Research Applications

- BDNF/TrkB Signaling Studies this compound is a valuable tool for studying the BDNF-TrkB signaling pathway . It can help researchers understand the roles of BDNF and TrkB in various physiological and pathological processes .

- Mood Disorders Research this compound has demonstrated reduced anxiety and depression-related behaviors in mice, suggesting its potential in treating mood disorders .

- Reversal of KCC2 Hypofunction ANA12 significantly reversed post-ischemic KCC2 downregulation and TrkB pathway activation . ANA12, when combined with Phenobarbital (PB), rescued KCC2 expression at various doses .

- TrkB Antagonist ANA 12 is a potent and selective antagonist of TrkB with IC50 values of 45.6 nM and 41.1 μM for the high and low affinity sites, respectively .

- Preclinical Tumor Studies this compound has been used to target TrkB in preclinical studies of tumors, including lung cancer, Ewing sarcoma, glioblastoma, and oral cancers .

Case Studies and Research Findings

- Anxiolytic and Antidepressant Activity: Mice treated with this compound showed reduced anxiety and depression-related behaviors . This suggests that this compound has anxiolytic and antidepressant properties .

- KCC2 Downregulation: ANA12 prevents KCC2 downregulation by blocking TrkB activation .

- Neurite Outgrowth Inhibition: In TrkB-expressing cells, this compound (10 nM) effectively inhibited BDNF-induced neurite outgrowth and completely abolished the effects of BDNF at 10-100 μM .

Data Table

Mechanism of Action

ANA-12 exerts its effects by selectively binding to the TrkB receptor and preventing its activation by BDNF . This blockade of BDNF signaling leads to a reduction in neurotrophic actions without compromising neuron survival . The compound produces rapid antidepressant and anxiolytic effects in animal models, which are mediated by the blockade of BDNF signaling in the nucleus accumbens . This compound also blocks hippocampal neurogenesis induced by physical exercise in rodents .

Comparison with Similar Compounds

Structural and Functional Distinctions

While multiple compounds share the "A-12" designation in scientific literature, they differ significantly in structure and application. Below is a comparative analysis:

Table 1: Key Differences Between ANA-12 and Other "A-12" Compounds

Binding Affinity and Mechanism of Action

This compound’s specificity for TrkB distinguishes it from other compounds with similar nomenclature. For example:

- Quinoline Derivatives (): Synthetic quinoline derivatives (compounds 1–4) exhibit binding affinities of -5.3 to -6.1 kcal/mol against the anticancer peptide CB1a. These compounds interact with residues like PHE-15 and TRP A-12 via hydrogen and pi-pi bonds but lack TrkB antagonism .

- Peptoid Analogs () : Cationic peptoid analogs based on peptide A-12 show antibacterial activity but operate through membrane disruption rather than receptor antagonism .

This compound’s mechanism involves blocking BDNF-induced TrkB autophosphorylation , thereby modulating downstream pathways like MAPK/ERK and PI3K/AKT . In contrast, the nematicidal compound A-12 () likely targets metabolic enzymes in parasites, given its structural similarity to Waltherione A .

Biological Activity

ANA-12 is a selective antagonist of the tropomyosin receptor kinase B (TrkB), a key receptor in the brain that mediates the effects of brain-derived neurotrophic factor (BDNF). This compound has garnered attention for its potential therapeutic applications in mood disorders, anxiety, and seizure management. This article provides a detailed examination of the biological activity of this compound, including its mechanisms, effects in various studies, and implications for future research.

This compound functions by binding to TrkB and inhibiting its activation by BDNF. It demonstrates a two-site mode of action with IC50 values of 45.6 nM and 41.1 μM for high and low affinity sites, respectively . Importantly, this compound does not affect TrkA or TrkC functions, which allows for targeted modulation of the BDNF-TrkB pathway without unintended effects on other neurotrophic signaling pathways .

Key Biological Activities

- Neurite Outgrowth Inhibition : In vitro studies show that this compound can prevent BDNF-induced neurite outgrowth at concentrations as low as 10 nM in nnr5 PC12-TrkB cells .

- Reduction of Anxiety and Depression : In vivo studies indicate that this compound administration (0.5 mg/kg) decreases TrkB activity in the brains of adult mice and reduces anxiety- and depression-related behaviors without compromising neuronal survival .

- Impact on Seizure Activity : Recent research has demonstrated that this compound can enhance the efficacy of phenobarbital in treating seizures induced by ischemia in neonatal models, suggesting its potential role in managing pharmacoresistant seizures .

Case Studies and Experimental Data

- Antidepressant Effects : A study highlighted that this compound significantly reduced depressive symptoms in animal models characterized by increased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are often associated with mood disorders .

- Neuroprotective Properties : In a neonatal ischemia model, this compound was shown to reverse KCC2 downregulation, which is critical for maintaining proper neuronal excitability and preventing seizures. The compound improved phenobarbital's efficacy in these models, indicating a potential neuroprotective role .

- Behavioral Studies : Various behavioral tests have confirmed that mice treated with this compound exhibit reduced anxiety-like behaviors across multiple assays, including the open field test and the forced swim test .

Summary Table of Biological Activities

Q & A

Q. How can researchers experimentally validate ANA-12’s selectivity for TrkB over TrkA and TrkC?

- Methodological Answer : To confirm selectivity, use comparative assays assessing Trk receptor activation or downstream signaling. For example:

- In vitro : Measure neurite outgrowth in PC12-TrkB cells treated with BDNF and this compound. This compound (10 nM) blocks BDNF-induced neurite outgrowth but does not inhibit NGF (TrkA)- or NT-3 (TrkC)-mediated effects in analogous cell lines .

- Electrophysiology : In dorsal root ganglion (DRG) neurons, this compound eliminates BDNF-induced increases in inward currents but preserves responses to ligands specific to TrkA/TrkC .

- Binding assays : Quantify this compound’s dissociation constants (Kd: 10 nM for TrkB vs. no significant binding to TrkA/TrkC) using radioligand displacement studies .

Q. What are the standardized protocols for this compound administration in rodent models of mood disorders?

- Methodological Answer :

- Dose : 0.5 mg/kg intraperitoneal (i.p.) in mice (e.g., C57BL/6) for behavioral studies .

- Validation : Confirm TrkB inhibition via phosphorylation assays (e.g., Western blot for p-TrkB in brain homogenates) .

- Behavioral tests : Use forced swim, tail suspension, or elevated plus maze to assess antidepressant/anxiolytic effects. Note that effects manifest within 30–60 minutes post-injection .

- Controls : Include vehicle (1% DMSO in saline) and positive controls (e.g., fluoxetine for depression models) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s impact on cell viability be resolved?

- Methodological Answer : Contradictions arise from cell type-, concentration-, and duration-dependent effects:

- Glioblastoma : this compound (5 μM) reduces viability by >90% at 72 hours via TrkB inhibition .

- Oral squamous cell carcinoma (OSCC) : No significant viability changes at 5 μM over 4 days .

- Primary neurons : Toxicity at ≥24 μM (1.3-fold cell death) but not at ≤1 μM .

Resolution strategies : - Pre-screen cell lines for TrkB expression (e.g., Western blot).

- Perform time-course experiments (24–72 hours) with dose titration (0.1–50 μM).

- Use viability assays (MTT, crystal violet) paired with apoptosis markers (Annexin V) .

Q. What experimental designs address this compound’s dual role in neuroprotection vs. toxicity?

- Methodological Answer :

- Concentration gradients : Use ≤1 μM for TrkB inhibition without toxicity in primary hippocampal cultures .

- Timing : Administer this compound after inducing neuroprotection (e.g., post-CTZ treatment in Parkinson’s models) to isolate TrkB-dependent pathways .

- Co-administration : Pair this compound with BDNF to test rescue effects. For example, BDNF co-treatment reverses this compound’s blockade of neurite outgrowth .

Q. How do in vitro and in vivo efficacies of this compound differ, and what factors explain this?

- Methodological Answer :

- Blood-brain barrier (BBB) penetration : this compound’s systemic efficacy (0.5 mg/kg, i.p.) suggests partial BBB permeability, validated by reduced brain p-TrkB levels .

- Metabolic stability : Monitor plasma/brain half-life using LC-MS; adjust dosing intervals if rapid clearance occurs.

- Compensatory pathways : In vivo, this compound’s antidepressant effects may involve indirect modulation of D3 receptors or CREB signaling, unlike direct TrkB inhibition in vitro .

Key Considerations for Experimental Design

- Dose validation : Always confirm target engagement (e.g., p-TrkB suppression) when adapting protocols across models .

- Negative controls : Include TrkB-positive vs. TrkB-negative cell lines/knockout models to isolate mechanism-specific effects .

- Ethical reporting : Disclose solvent concentrations (e.g., DMSO ≤0.1% in vitro) and mortality rates in animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.